molecular formula C12H14FN3 B2419149 C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine CAS No. 957428-73-8

C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine

Cat. No. B2419149
CAS RN: 957428-73-8
M. Wt: 219.263
InChI Key: JRTROBVFWOFOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including cycloadditions, condensations, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, refractive index, and boiling point can be measured experimentally .

Scientific Research Applications

Synthesis and Biological Applications

  • C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine is an important intermediate in synthesizing biologically active compounds. Its derivatives have shown potential in cancer therapy as small molecule inhibitors targeting specific tumor cell proliferation, invasion, and metastasis (Liu, Xu, & Xiong, 2017).

Molecular Structure and Interactions

  • Studies on similar pyrazole derivatives reveal complex molecular structures with nonplanar configurations, supported by weak intermolecular interactions. These structures are essential for understanding their potential in various applications, including pharmaceuticals (Bustos et al., 2015).

Pharmacological Activity

  • Certain pyrazole derivatives, similar to C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine, have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds exhibit significant potency with minimal side effects compared to standard drugs (Hussain & Kaushik, 2015).

Antipsychotic Potential

  • A series of pyrazole derivatives, related to the compound , have shown potential as antipsychotic agents. These compounds, which do not interact with dopamine receptors, suggest a novel approach for treating psychiatric disorders (Wise et al., 1987).

Aurora Kinase Inhibition

  • Some pyrazole derivatives have been studied as inhibitors of Aurora A kinase, indicating their potential application in cancer treatment (ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

  • Research on pyrazole compounds, including derivatives of the main compound, has shown promising antimicrobial properties, with some compounds exhibiting excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of pyrazole research could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials .

properties

IUPAC Name

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTROBVFWOFOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.